Metolachlor deschloro
Overview
Description
Metolachlor deschloro is a compound with the molecular formula C15H23NO2 . It is a derivative of aniline and is a member of the chloroacetanilide family of herbicides . It is used extensively and is known for its persistence .
Synthesis Analysis
The synthetic route for the enantioselective preparation of (S)-metolachlor has been accomplished from commercially available ®-propylene oxide and a key Fukuyama’s process . The target compound has been successfully prepared in five steps in 51–55% overall yield with excellent enantioselectivity .Molecular Structure Analysis
Electronic structure calculations have been performed for the characterization of the different conformers of the herbicide metolachlor . Ten different conformers were identified for the S-metolachlor enantiomer, all of them exhibiting a near perpendicular disposition of the amidyl and the phenyl planes .Chemical Reactions Analysis
Metolachlor metabolism in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert, but the initial O-demethylation reaction confers resistance . The degradation of metolachlor by Penicillium oxalicum sp. has also been reported .Physical And Chemical Properties Analysis
Metolachlor deschloro has a molecular weight of 249.35 g/mol . It is a tan to brown oily liquid with a slightly sweet odor . It is slightly soluble in water and denser than water .Scientific Research Applications
Photodegradation and Environmental Concerns
- Photodegradation of Metolachlor : Metolachlor, a widely used herbicide, has been detected in ground and surface waters, raising health concerns. Studies have shown that ultraviolet (UV) photolysis and UV/hydrogen peroxide advanced oxidation processes can degrade metolachlor. The formation of several photolysis byproducts has been identified, helping in understanding metolachlor's photodegradation pathway (Wu, Shemer, & Linden, 2007).
Environmental and Health Studies
- Cancer Incidence Among Pesticide Applicators : Research has evaluated the incidence of cancer among pesticide applicators exposed to metolachlor. No clear risk for any cancer subtype was found, but some associations with prostate and lung cancer were observed. This underscores the importance of monitoring long-term health effects due to widespread use and environmental presence of metolachlor (Rusiecki et al., 2005).
Effects on Aquatic Systems
- Impact on Algae : Metolachlor has been found to impact green microalgae, reducing metabolic activity, chlorophyll content, and photosynthetic efficiency. This disruption affects the alga's reproductive cycle, growth, and shape, indicating metolachlor's significant impact on non-target aquatic organisms (Machado & Soares, 2020).
Soil Dynamics and Residue Studies
- Dynamics in Soil and Crops : Studies have shown that metolachlor residues persist in soil and that its dissipation is influenced by crop type. Interestingly, no residues were detected in the grain and stalk/straw of maize and soybean at harvest, suggesting limited uptake by these crops (Janaki, Meena, & Chinnusamy, 2015).
Toxicity Assessments
- Toxicity on Bacterial and Mitochondrial Systems : Metolachlor's toxicity has been assessed using bacterial and mitochondrial model systems. It shows inhibition at concentrations higher than other pesticides, suggesting a relatively lower toxicity profile compared to other herbicides. This information is critical for assessing its safety in environmental contexts (Pereira et al., 2009).
Sustainable Weed Management
- Role in Sustainable Weed Management : Metolachlor's soil behavior and low risk of weed resistance make it suitable for sustainable weed-management practices like conservation tillage. Its efficacy comes mainly from the S-isomer pair, and its use in enantiomerically-enriched forms reduces environmental impact (O'Connell, Harms, & Allen, 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-6-14-9-7-8-11(2)15(14)16(13(4)17)12(3)10-18-5/h7-9,12H,6,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQKRTUHCOLVTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017794 | |
Record name | Dechlorometolachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metolachlor deschloro | |
CAS RN |
126605-22-9 | |
Record name | Dechlorometolachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.